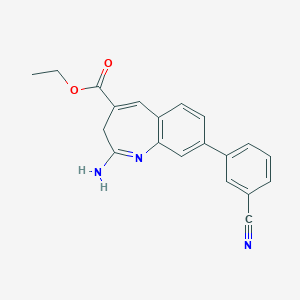

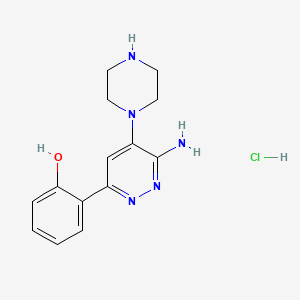

3H-1-Benzazepine-4-carboxylic acid, 2-aMino-8-(3-cyanophenyl)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TL8-506 is a benzoazepine compound and an analog of the Toll-like receptor 8 (TLR8) agonist VTX-2337 . It is a specific agonist for human and mouse TLR8, which plays a crucial role in the antiviral immune response . TL8-506 is known for its potent activation of TLR8, making it a valuable tool in immunological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TL8-506 involves the preparation of a stock solution by adding 500 milliliters of endotoxin-free water to 500 milligrams of TL8-506 and vortexing until complete solubilization . The compound is then used to stimulate TLR8 in HEK-Blue hTLR8 cells .

Industrial Production Methods: TL8-506 is provided in a lyophilized form and is stable when stored at -20°C . It is resuspended in endotoxin-free water and can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles .

Chemical Reactions Analysis

Types of Reactions: TL8-506 primarily undergoes activation reactions with TLR8 . It does not activate human TLR7 but can activate murine TLR7 due to the strong homology between murine TLR7 and TLR8 .

Common Reagents and Conditions: TL8-506 is used in combination with interferon-gamma or Poly(I:C) (a TLR3 agonist) to induce high expression of different chemokines and cytokines . These combinations are studied in detail for their ability to activate human conventional dendritic cells .

Major Products Formed: The activation of TLR8 by TL8-506 leads to the induction of NF-kappa B and IRF pathways, resulting in the production of various cytokines and chemokines .

Scientific Research Applications

TL8-506 is widely used in immunological research due to its potent activation of TLR8 . It is used to study the antiviral immune response and the activation of dendritic cells in human tumors . TL8-506 is also used in combination with other TLR agonists and interferons to enhance the efficacy of cancer immunotherapies .

Mechanism of Action

TL8-506 acts as a specific ligand for human and mouse TLR8 . It does not activate human TLR7 but can activate murine TLR7 . The activation of TLR8 by TL8-506 leads to the induction of NF-kappa B and IRF pathways, resulting in the production of various cytokines and chemokines . This activation enhances the antiviral immune response and promotes the maturation of dendritic cells .

Comparison with Similar Compounds

Similar Compounds:

- VTX-2337

- Imidazoquinoline R848

- Thiazoquinolone CL075

Uniqueness: TL8-506 is more potent than the imidazoquinoline R848 and the thiazoquinolone CL075 in inducing NF-kappa B activation in TLR8-transfected HEK293 cells . It is approximately 50 times more potent than R848 and 25 times more potent than CL075 . This makes TL8-506 a valuable tool in immunological research due to its strong activation of TLR8 .

Properties

Molecular Formula |

C20H17N3O2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate |

InChI |

InChI=1S/C20H17N3O2/c1-2-25-20(24)17-9-16-7-6-15(10-18(16)23-19(22)11-17)14-5-3-4-13(8-14)12-21/h3-10H,2,11H2,1H3,(H2,22,23) |

InChI Key |

YHRYTTWRVKXODS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)N=C(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)

![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10857422.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10857447.png)

![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)

![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)

![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)